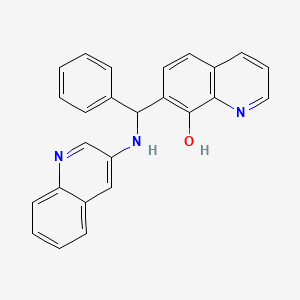
7-(3-Quinolylaminobenzyl)-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of quinoline derivatives with phenylamine and formaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, catalysts, and materials
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit the HMGB1-mediated caspase-11 signaling pathway, which is involved in inflammatory responses. By binding to HMGB1, the compound disrupts its interaction with lipopolysaccharides, thereby preventing the activation of caspase-11 and subsequent inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline N-oxides: Used in various chemical syntheses.
Quinoline derivatives: Such as chloroquine, used as antimalarial agents.
Uniqueness
7-(Phenyl(quinolin-3-ylamino)methyl)quinolin-8-ol is unique due to its dual quinoline structure, which enhances its binding affinity to biological targets and increases its potential therapeutic applications .
Propriétés
Numéro CAS |
73855-37-5 |
|---|---|
Formule moléculaire |
C25H19N3O |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
7-[phenyl-(quinolin-3-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C25H19N3O/c29-25-21(13-12-18-10-6-14-26-24(18)25)23(17-7-2-1-3-8-17)28-20-15-19-9-4-5-11-22(19)27-16-20/h1-16,23,28-29H |
Clé InChI |
KPUPMWNNLGZCBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC5=CC=CC=C5N=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


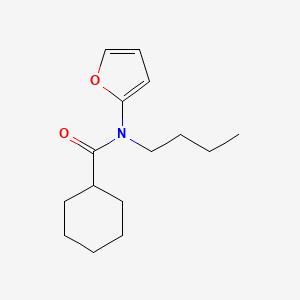
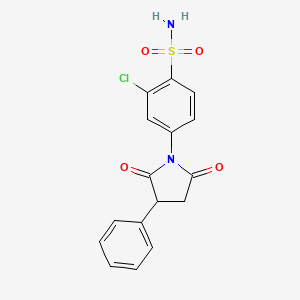


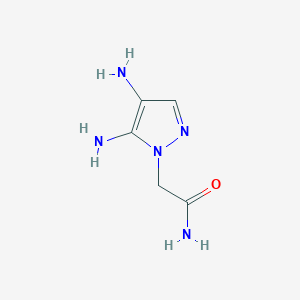
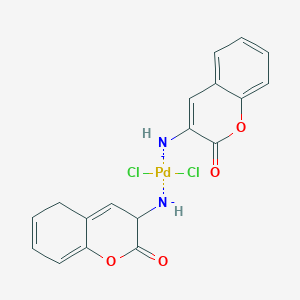
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)
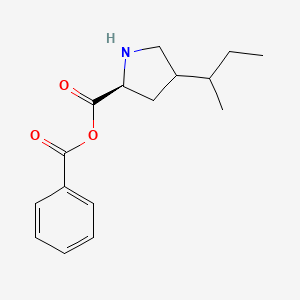
![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
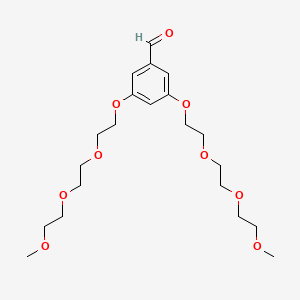
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)
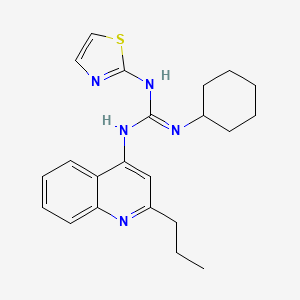
![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
